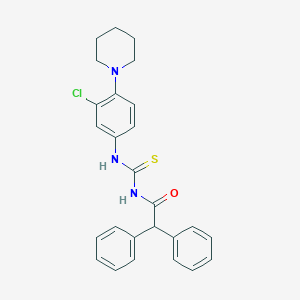![molecular formula C24H23N5O3S B399320 N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B399320.png)
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenoxy group, a benzotriazolyl group, and a carbamothioyl group, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 2-(4-methoxyphenoxy)acetic acid, which is then reacted with 6-methyl-2-(4-methylphenyl)-2H-benzotriazole-5-thiol in the presence of coupling reagents to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions might result in the replacement of the methoxy group with other functional groups.
科学研究应用
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-methoxyphenoxy)acetic acid: A precursor in the synthesis of the target compound.
6-methyl-2-(4-methylphenyl)-2H-benzotriazole-5-thiol: Another precursor used in the synthesis.
2-(4-methoxyphenoxy)propionic acid:
Uniqueness
N-[(4-methoxyphenoxy)acetyl]-N'-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C24H23N5O3S |
|---|---|
分子量 |
461.5g/mol |
IUPAC 名称 |
2-(4-methoxyphenoxy)-N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]acetamide |
InChI |
InChI=1S/C24H23N5O3S/c1-15-4-6-17(7-5-15)29-27-21-12-16(2)20(13-22(21)28-29)25-24(33)26-23(30)14-32-19-10-8-18(31-3)9-11-19/h4-13H,14H2,1-3H3,(H2,25,26,30,33) |
InChI 键 |
VGIQMAFDTKFXAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)COC4=CC=C(C=C4)OC)C |
规范 SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)COC4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399237.png)
![N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399238.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(diphenylacetyl)thiourea](/img/structure/B399242.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399243.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399246.png)
![2-chloro-N-[3-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B399248.png)
![N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B399249.png)
![3-methyl-N-[(2-methylphenyl)carbamothioyl]butanamide](/img/structure/B399250.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399251.png)
![N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399253.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399255.png)
![N-[(2-chlorophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399259.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B399260.png)
